2-Fluoro-5-hydrazinylpyridine oxalate
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Overview
Description
2-Fluoro-5-hydrazinylpyridine oxalate is a chemical compound with the molecular formula C7H8FN3O4. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a hydrazinyl group at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydrazinylpyridine oxalate typically involves the introduction of a fluorine atom and a hydrazinyl group onto the pyridine ring. One common method involves the reaction of 2-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydrazinylpyridine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
2-Fluoro-5-hydrazinylpyridine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydrazinylpyridine oxalate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, while the hydrazinyl group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-hydrazinylpyridine: Similar structure but without the oxalate group.
2-Fluoro-4-hydrazinylpyridine: Fluorine atom at the second position and hydrazinyl group at the fourth position.
3-Fluoro-5-hydrazinylpyridine: Fluorine atom at the third position and hydrazinyl group at the fifth position
Uniqueness
2-Fluoro-5-hydrazinylpyridine oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are crucial .
Properties
Molecular Formula |
C7H8FN3O4 |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine;oxalic acid |
InChI |
InChI=1S/C5H6FN3.C2H2O4/c6-5-2-1-4(9-7)3-8-5;3-1(4)2(5)6/h1-3,9H,7H2;(H,3,4)(H,5,6) |
InChI Key |
YOGSGQVRJDOZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NN)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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